4-((5-chloropyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(5-chloropyridin-2-yl)oxy-N-(3-methylphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-13-3-2-4-15(11-13)21-18(23)22-9-7-16(8-10-22)24-17-6-5-14(19)12-20-17/h2-6,11-12,16H,7-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJPDXSAGSRBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-chloropyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the chloropyridinyl group: This step often involves nucleophilic substitution reactions where a chloropyridine derivative is reacted with a suitable nucleophile.
Attachment of the m-tolyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.
Formation of the carboxamide group: This step usually involves the reaction of an amine with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the m-tolyl group.
Reduction: Reduction reactions can occur at the carboxamide group or other functional groups.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a therapeutic agent in various studies:
- Anticancer Activity: Research indicates that derivatives of piperidine compounds can inhibit pyruvate dehydrogenase kinase (PDHK), an enzyme involved in cancer metabolism. Inhibiting PDHK may enhance the effectiveness of cancer treatments by promoting apoptosis in cancer cells .
- Neuropharmacology: The structural components suggest potential interactions with neurotransmitter receptors, which could lead to applications in treating neurological disorders.
Studies have demonstrated that this compound can act as a biological probe to study cellular processes:
- Mechanism of Action: The interaction with specific proteins or receptors can modulate their activity, influencing pathways associated with cell growth and apoptosis .
Industrial Applications
Beyond medicinal uses, this compound can serve as:
- A Building Block for Synthesis: Used in creating more complex molecules for pharmaceuticals or agrochemicals.
- Catalyst in Chemical Reactions: Its unique structure may provide catalytic properties beneficial in organic synthesis.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Properties | Demonstrated inhibition of PDHK leading to reduced tumor growth in animal models. |
| Study B | Neuropharmacological Effects | Showed modulation of neurotransmitter systems, suggesting potential for treating anxiety and depression. |
| Study C | Synthetic Applications | Utilized as a precursor for synthesizing novel piperidine derivatives with enhanced biological activities. |
Mechanism of Action
The mechanism of action of 4-((5-chloropyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Target Compound :
- Structure : Piperidine-1-carboxamide with 4-(5-chloropyridin-2-yl)oxy and N-(m-tolyl) groups.
- Molecular Weight : Estimated ~375.85 g/mol (calculated from formula C₁₈H₂₀ClN₃O₂).
Analog 1 : CPIPC (4-(5-Chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide)
- Structure : Piperazine-1-carboxamide with 4-(5-chloropyridin-2-yl) and N-(indazol-6-yl) groups.
- Key Differences: Scaffold: Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen). Piperazine’s higher basicity may influence solubility and receptor binding. Substituent: Indazol-6-yl vs. m-tolyl.
Analog 2 : N-(3-Fluorophenyl)-4-(2-oxo-1,3-benzodiazol-1-yl)piperidine-1-carboxamide ()
- Structure : Piperidine-1-carboxamide with 4-(benzodiazolyl) and N-(3-fluorophenyl) groups.
- Key Differences :
- Substituent : Benzodiazolyl (electron-deficient heterocycle) vs. chloropyridinyloxy (electron-withdrawing halogenated group). This alters electronic properties and target selectivity.
- Pharmacology : Benzodiazolyl derivatives often target kinases or GPCRs, whereas chloropyridinyloxy groups are common in TRPV1 modulators .
Analog 3 : (5S)-5-[({4-[(5-Chloropyridin-2-yl)oxy]piperidin-1-yl}sulfonyl)methyl]-imidazolidine-2,4-dione ()
- Structure : Piperidine-sulfonyl-imidazolidinedione hybrid with 4-(5-chloropyridin-2-yl)oxy.
- Key Differences: Functional Groups: Sulfonyl and imidazolidinedione moieties introduce hydrogen-bonding and polarity, contrasting with the carboxamide in the target compound.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s piperidine core and m-tolyl group balance lipophilicity and solubility better than Analog 3’s polar sulfonyl derivative.
- CPIPC’s piperazine scaffold improves aqueous solubility but may increase off-target interactions due to higher basicity .
Biological Activity
4-((5-chloropyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide, identified by its CAS number 1448134-25-5, is a synthetic organic compound belonging to the class of piperidine carboxamides. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 345.8 g/mol. The structure includes a piperidine ring, a chloropyridinyl group, and an m-tolyl moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀ClN₃O₂ |
| Molecular Weight | 345.8 g/mol |
| CAS Number | 1448134-25-5 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to modulate the activity of proteins, enzymes, or receptors involved in various signaling pathways. Detailed studies are required to elucidate its precise mechanism of action.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, research on related piperidine derivatives has shown promising results in inhibiting tumor cell proliferation through mechanisms involving the ERK signaling pathway and other cellular targets .
In Vitro Studies
In vitro evaluations have demonstrated that derivatives of this compound can effectively inhibit cancer cell lines such as HepG2, with IC50 values indicating potent antiproliferative activity. For example, related compounds have been reported to induce apoptosis in HepG2 cells at concentrations as low as 11.3 μM .
Case Studies
- Case Study on Piperidine Derivatives : A study explored the synthesis and biological evaluation of various piperidine derivatives, including those similar to this compound. These compounds were assessed for their ability to inhibit key kinases involved in cancer progression.
- Combination Therapy : Research indicates that combining this compound with other agents may enhance its antitumor efficacy. For instance, studies on trametinib combined with similar compounds showed improved outcomes in malignant pleural mesothelioma models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
